N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC14781166
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O4 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C20H22N4O4/c1-4-18-23-15-12-17(28-3)16(27-2)11-13(15)20(26)24(18)10-9-22-19(25)14-7-5-6-8-21-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,25) |
| Standard InChI Key | MJSOFPUFNIDGEO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=N3)OC)OC |
Introduction
The compound N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmaceutical research. Its structure includes a quinazolinone core, which is a common scaffold in bioactive compounds, and a pyridine carboxamide moiety, suggesting possible biological activity.
Structural Features
The molecule features:
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A quinazolinone core, which is widely recognized for its role in bioactivity, particularly in enzyme inhibition and anticancer properties.
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Substituents such as ethyl and dimethoxy groups, which may enhance solubility and binding affinity.
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A pyridine carboxamide group, contributing to hydrogen bonding interactions in biological systems.
Synthesis Pathways
While specific synthesis data for this compound is unavailable in the provided results, the general synthesis of quinazolinones involves:
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Cyclization of anthranilic acid derivatives with formamide or related compounds.
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Functionalization of the quinazolinone core via alkylation or acylation reactions.
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Introduction of the pyridine carboxamide group through amide coupling reactions using pyridine derivatives.
Biological Significance
Quinazolinones are known for their diverse pharmacological activities, including:
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Anticancer properties: Many quinazolinone derivatives act as inhibitors of tyrosine kinases or other enzymes involved in cancer progression.
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Anti-inflammatory effects: The presence of methoxy groups can enhance anti-inflammatory activity.
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Potential CNS activity: The pyridine moiety might contribute to interactions with central nervous system targets.
Further studies are required to confirm the specific biological effects of this compound.
Comparison with Related Compounds
Several structurally related compounds were identified:
These comparisons highlight the versatility of quinazolinone derivatives in medicinal chemistry.
Research Gaps and Future Directions
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Biological Evaluation: The compound needs to be tested for specific pharmacological activities such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties.
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Structure-Activity Relationships (SAR): Modifications to the pyridine or quinazolinone moieties could optimize activity.
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Toxicological Studies: Safety profiles must be established through in vitro and in vivo testing.
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